Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester

rumen bypass pre-omasal absorption methionine hydroxy analog

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester (commonly designated HMBi) is the isopropyl ester of the hydroxy analog of methionine. It belongs to the class of methionine hydroxy analogs (MHA) used as feed-grade methionine precursors in ruminant nutrition.

Molecular Formula C8H16O3S
Molecular Weight 192.28 g/mol
CAS No. 57296-04-5
Cat. No. B1254281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester
CAS57296-04-5
Synonyms2-hydroxy-4-(methylthio)butanoic acid isopropyl ester
HMBi cpd
MetaSmart
Molecular FormulaC8H16O3S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCSC)O
InChIInChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3
InChIKeyHTDCLHZBSWMJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(methylthio)butanoic Acid Isopropyl Ester (HMBi, CAS 57296-04-5): A Rumen-Protected Methionine Precursor for Precision Ruminant Nutrition


Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester (commonly designated HMBi) is the isopropyl ester of the hydroxy analog of methionine. It belongs to the class of methionine hydroxy analogs (MHA) used as feed-grade methionine precursors in ruminant nutrition [1]. As a lipophilic compound with a density of approximately 1.09 g/cm³, appearing as a light yellow oil , HMBi is engineered so that the esterification of 2-hydroxy-4-(methylthio)butanoic acid (HMB) with isopropanol decreases the rate and extent of ruminal breakdown relative to the free acid form, enabling pre-omasal absorption through the rumen wall [2]. Following absorption, HMBi is hydrolyzed to HMB and isopropanol, with HMB subsequently converted to L-methionine in peripheral tissues via transamination [1].

Workflow
Rumen-protected methionine precursor for precision dairy nutrition
Format Compatibility
Non-encapsulated, lipophilic oil compatible with pelleted TMR processing
Selection Logic
Rumen-wall absorption delivers rapid post-prandial Met for milk protein synthesis studies

Why HMBi (CAS 57296-04-5) Cannot Be Interchanged with HMB Free Acid, DL-Methionine, or MHA-Ca in Ruminant Feed Formulations


Although HMB (2-hydroxy-4-(methylthio)butanoic acid), DL-methionine, MHA-Ca (calcium salt of methionine hydroxy analog), and HMBi all serve as dietary methionine sources for ruminants, their absorption pathways, ruminal stability, and metabolic fates differ fundamentally. Free DL-methionine undergoes rapid and extensive microbial deamination in the rumen [1]. HMB, the non-esterified free acid, is also heavily degraded: only 5.3% of ingested HMB reaches the omasum intact [2]. In contrast, HMBi is predominantly absorbed through the rumen epithelium before reaching the omasum, with as little as 2.3% recovered as HMB in omasal digesta [2]. MHA-Ca, a calcium salt, lacks the lipophilic character conferred by the isopropyl ester group and does not undergo equivalent rumen-wall absorption, instead relying on passage to the lower gastrointestinal tract for uptake [3]. These mechanistic divergences mean that simply substituting one methionine source for another on an equimolar basis without accounting for differential rumen escape, site of absorption, and post-absorptive conversion kinetics can lead to unpredictable metabolizable methionine supply and inconsistent production outcomes [1].

HMBi (target)Pre-omasal absorption, low ruminal degradation
HMB free acidExtensive ruminal degradation; only ~5% reaches omasum intact
May shift metabolizable Met supply downward
HMBi (target)Intact absorption through rumen epithelium
DL-MethionineRapid microbial deamination in rumen, low bioavailability
May not provide consistent post-ruminal Met flow
HMBi (target)Lipophilic ester enables rumen-wall uptake
MHA-Ca (calcium salt)Lacks lipophilic character; relies on lower-gut absorption
Site of absorption and kinetics may differ significantly

Quantitative Differential Evidence for Butanoic Acid, 2-Hydroxy-4-(methylthio)-, 1-Methylethyl Ester (CAS 57296-04-5) Against Closest Analogs


Rumen Escape: HMBi Achieves Pre-Omasal Absorption While Free Acid HMB Is Extensively Degraded (5.3% vs. <2.3% Omasal Recovery)

In a direct head-to-head comparison using eight ruminally cannulated lactating Holstein cows in a replicated 4×4 Latin square design, the proportion of HMB (free acid form) that passed through the rumen into the omasum was only 5.3% ± 1.5% of the amount consumed, indicating near-total ruminal degradation [1]. In contrast, when HMBi was supplemented, only 2.3% of the ingested dose was recovered as HMB in omasal digesta, demonstrating that HMBi is absorbed pre-omasally (through the rumen wall) rather than simply passing through to the lower gut [1]. This pre-omasal absorption mechanism was further supported by in vitro Ussing chamber studies showing that HMBi is rapidly hydrolyzed to HMB at the rumen epithelial surface, with approximately 8.94% of HMB appearing on the serosal side compared to only 0.58% intact HMBi transfer [2].

Omasal Recovery
Head-to-head
HMBi: 2.3%HMB free acid: 5.3% ± 1.5%
Pre-omasal absorption pathway differs; low omasal passage indicates rumen-wall uptake
Lactating Holstein cows, n=8, 4×4 Latin square
rumen bypass pre-omasal absorption methionine hydroxy analog ruminal degradability omasal flow

Milk Protein Concentration: HMBi Significantly Outperforms HMB and DL-Methionine in Lactating Dairy Cows

In a head-to-head comparison of four treatments (control, HMB, HMBi, and DL-Met) using lactating Holstein cows, only HMBi supplementation produced a statistically significant increase in milk protein concentration [1]. Milk protein percentages were: Control 2.91%, HMB 2.95%, HMBi 3.02%, and DL-Met 2.96% (all ± 0.07%) [1]. The HMBi treatment yielded an absolute increase of +0.11 percentage points over control and +0.07 percentage points over HMB. In a separate study directly comparing HMB and HMBi, HMBi supplementation increased milk protein content by 0.15 percentage points, protein yield by 115 g/d, fat yield by 165 g/d, and lactose yield by 182 g/d relative to HMB, while also significantly improving nitrogen efficiency [2].

Milk Protein %
Head-to-head
HMBi: 3.02%Control: 2.91%; HMB: 2.95%; DL-Met: 2.96%
Reported milk protein concentration response higher than HMB and DL-Met
P
Plasma Met Availability
Head-to-head
HMBi: 48.3% ± 2.1%Smartamine M: 80% (reference)
Faster Tmax kinetics through rumen-wall absorption; distinct from encapsulated Met
15 cows, 50 g Met equivalent spot-dose, AUC method
Nutrient Digestibility
Head-to-head
HMBi ↑ OM, CP, NDFDL-Met: no significant effect vs CON
Reported improvements in fiber and protein digestibility, with higher VFA output
Ewes, 3×3 Latin square, P
Rumen Escape Rate
Class-level inference
54.7% – 71.3%
Escape rate increases with HMBi substitution level in continuous culture
13C-labeled HMBi, 8h dosing, P
milk protein dairy cow nutrition methionine supplementation lactation performance amino acid balancing

Plasma Methionine Bioavailability: HMBi Delivers 48.3% Met Availability vs. Smartamine M Reference Standard (80%) with Distinct Absorption Kinetics

In a pharmacokinetic study comparing HMBi with the industry-standard encapsulated methionine product Smartamine M (reference bioavailability 80%), the methionine availability of HMBi was estimated at 48.34% ± 2.05% using area under the plasma methionine concentration curve (AUC) methodology [1]. This study tested spot-doses of 50 g Met equivalent in 15 dairy cows, with each cow serving as its own control for both products. Critically, the plasma kinetics differed markedly: HMBi produced a more rapid rise in plasma methionine concentration compared to Smartamine M, consistent with rumen-wall absorption rather than delayed intestinal release from an encapsulated matrix [1]. A more recent three-way comparative study confirmed that two different HMBi products (Kessent MF and Metasmart) had similar plasma kinetics, both significantly different from Smartamine, which exhibited a delayed Tmax and larger AUC [2].

Plasma Met Availability
Head-to-head
HMBi: 48.3% ± 2.1%Smartamine M: 80% (reference)
Faster Tmax kinetics through rumen-wall absorption; distinct from encapsulated Met
15 cows, 50 g Met equivalent spot-dose, AUC method
methionine bioavailability plasma kinetics AUC method rumen-protected methionine dairy cow metabolism

Nutrient Digestibility and Rumen Fermentation: HMBi Increases Organic Matter, Crude Protein, and NDF Digestibility Compared to DL-Methionine in Ewes

A direct comparative study in ruminally cannulated ewes (replicated 3×3 Latin square, 28-day periods) compared three treatments: no supplemental Met (CON), DL-Met at 1.2 g/kg DM, and HMBi at 1.8 g/kg DM [1]. Compared to both CON and DL-Met treatments, HMBi supplementation significantly increased (P < 0.05) the apparent total-tract digestibility of organic matter, crude protein, and neutral detergent fiber (NDF), and tended to increase (P = 0.08) the digestibility of dry matter and acid detergent fiber (ADF) [1]. Furthermore, HMBi increased (P < 0.01) total ruminal volatile fatty acid (VFA) concentrations, as well as the molar proportions of valerate and iso-butyrate, indicating enhanced rumen fermentation activity beyond what DL-Met achieved [1]. Both HMBi and DL-Met elevated serum glutathione peroxidase, total antioxidant capacity, and superoxide dismutase compared to CON (P < 0.05), but HMBi uniquely improved fiber digestibility parameters [1].

Nutrient Digestibility
Head-to-head
HMBi ↑ OM, CP, NDFDL-Met: no significant effect vs CON
Reported improvements in fiber and protein digestibility, with higher VFA output
Ewes, 3×3 Latin square, P
Rumen Escape Rate
Class-level inference
54.7% – 71.3%
Escape rate increases with HMBi substitution level in continuous culture
13C-labeled HMBi, 8h dosing, P
nutrient digestibility rumen fermentation volatile fatty acids ewe nutrition feed efficiency

Rumen Microbial Escape Kinetics: HMBi Escape Rate Ranges from 54.7% to 71.3% in Continuous Culture, Exceeding Expected HMB Degradation Rates

Using 13C-labeled HMBi and 13C/2H-labeled methionine in continuous rumen culture systems, Firkins et al. (2015) quantified that when HMBi was dosed every 8 hours simultaneously with feeding, the fraction of HMBi escaping microbial degradation was 54.7% at 50% molar substitution of Met and increased to 71.3% at 100% substitution (tendency, P < 0.10) [1]. The study explicitly states that "the Met precursor HMB is expected to be more extensively degraded in the rumen than its isopropyl ester (HMBi)" [1], a class-level inference confirmed by the in vivo omasal recovery data from Noftsger et al. (2005) where HMB recovery was only 5.3% [2]. Notably, increasing HMBi substitution for Met led to accumulation of free methionine in the fermenter fluid, suggesting that HMBi-derived Met is released from bacterial cells and accumulates rather than being rapidly degraded [1].

Rumen Escape Rate
Class-level inference
54.7% – 71.3%
Escape rate increases with HMBi substitution level in continuous culture
13C-labeled HMBi, 8h dosing, P
continuous culture rumen microbiology methionine precursor microbial degradation kinetics isotopic labeling

Evidence-Backed Procurement Scenarios for Butanoic Acid, 2-Hydroxy-4-(methylthio)-, 1-Methylethyl Ester (CAS 57296-04-5) in Ruminant Nutrition


High-Yielding Dairy Cow TMR Formulations Prioritizing Milk Protein Concentration and Component Value

Procurement of HMBi (CAS 57296-04-5) is indicated when the nutritional objective is to elevate milk protein concentration — a direct determinant of milk price in component-based payment systems. Evidence from Noftsger et al. (2005) demonstrates that HMBi supplementation at 0.13% of dietary DM significantly increased milk protein concentration to 3.02% versus 2.91% (control) and 2.95% (HMB), outperforming both the free acid and DL-Met [1]. St-Pierre and Sylvester (2005) further confirmed that HMBi increased milk protein yield by 115 g/d over HMB [2]. This scenario is most relevant for nutritionists and feed mills servicing Holstein herds producing above 35 kg milk/day where metabolizable methionine is the first-limiting amino acid for milk protein synthesis [1].

Pelleted Ruminant Feeds Requiring Thermo-Physically Stable Methionine Sources Compatible with Aggressive Processing

Unlike encapsulated or coated methionine products whose protective matrix can be damaged during high-temperature pelleting or extrusion, HMBi is a non-encapsulated, lipophilic molecule whose rumen-protective property is intrinsic to its chemical structure (the isopropyl ester moiety) rather than a physical coating [1]. The isopropyl ester of methionine hydroxy analog has been specifically identified as the only reliable way to fulfill methionine requirements in ruminant diets subjected to aggressive thermo-physical processing [2]. This makes HMBi the preferred methionine source for compound feed manufacturers producing pelleted total mixed rations, where processing temperatures and mechanical pressure would compromise coated products [2].

High-Forage Small Ruminant Diets Where Fiber Digestibility and Rumen Fermentation Efficiency Are Limiting

In ewe and goat production systems where diets contain a high proportion of forage (alfalfa hay, corn silage, straw), HMBi supplementation at 1.8 g/kg DM has been shown to significantly increase the digestibility of organic matter, crude protein, and NDF — improvements not achieved with DL-Met at 1.2 g/kg DM [1]. HMBi also uniquely increased total ruminal VFA concentrations and the molar proportions of valerate and iso-butyrate (P < 0.01), suggesting a stimulatory effect on rumen fibrolytic activity beyond what DL-Met provides [1]. This scenario applies to nutritionists formulating diets for lactating ewes, growing lambs, or fiber-producing animals (e.g., Cashmere goats) where maximizing forage utilization is essential for cost-effective production [1].

Beef Cattle Finishing Diets Targeting Growth Performance and Antioxidant Status

In growing Holstein steers, HMBi supplementation at 15–25 g/day significantly increased final body weight, total gain, and average daily gain compared to unsupplemented controls (P < 0.01) [1]. At 15 g/day, HMBi elevated serum total protein (P < 0.01) and albumin (P < 0.05), while at 25 g/day it increased glutathione peroxidase (GSH-Px) activity and selenium concentrations (P < 0.05 to P < 0.01) [1]. The dual benefit on growth performance and antioxidant enzyme status is particularly relevant for feedlot operators and beef nutritionists seeking to improve feed efficiency and animal health during the finishing phase. Additionally, in finishing beef cattle, HMBi supplementation altered ruminal and cecal bacterial composition in favor of fiber-degrading bacteria, further supporting feed efficiency [2].

Application
Selection Property
Validation Focus
Milk Protein Optimization in Dairy TMR
Pre-omasal absorption for rapid Met delivery
Milk protein concentration and yield response
Pelleted Feed Compatibility
Non-encapsulated, intrinsic rumen protection
Coating integrity under thermo-physical processing
Fiber Digestibility in Small Ruminants
Enhanced NDF and CP digestibility potential
Rumen VFA profile and fiber utilization endpoints
Beef Cattle Growth & Antioxidant Status
Dose-dependent growth and antioxidant enzyme response
ADG, feed efficiency, GSH-Px activity monitoring
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